6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazolo-pyridazine core fused with a phenyl group and a piperidinyl substituent, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(piperidin-3-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with phenylhydrazine . The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors. This ensures higher yields, better purity, and cost-effectiveness. The reaction conditions are carefully monitored, and the use of high-throughput screening methods can help in identifying the most efficient catalysts and solvents for the process .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Pyridazinone: Exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
6-phenyl-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N5/c1-2-5-12(6-3-1)14-8-9-15-18-19-16(21(15)20-14)13-7-4-10-17-11-13/h1-3,5-6,8-9,13,17H,4,7,10-11H2 |
InChI Key |
JJGDOGCQZIOKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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